Product packaging for methyl (6S)-6-methylocta-2,7-dienoate(Cat. No.:CAS No. 648409-57-8)

methyl (6S)-6-methylocta-2,7-dienoate

Cat. No.: B12604025
CAS No.: 648409-57-8
M. Wt: 168.23 g/mol
InChI Key: BIHZCAKTDRTKSI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (6S)-6-methylocta-2,7-dienoate is a high-purity, research-grade chemical compound offered for use in scientific laboratories. This ester is characterized by its (6S) stereocenter and a conjugated diene system, making it a potential building block in organic synthesis. While specific biological data for this compound is limited, its structure suggests utility in the synthesis of more complex molecules. For instance, compounds featuring the 6-methylocta-2,7-dienoate scaffold, such as certain diterpenes like Plaunotol, are known for their biological activities . Furthermore, structurally similar fragments, like the 6-methylocta-2,4-dienoate moiety, are found in esters of natural products . Researchers may value this compound for developing novel synthetic routes, particularly in the field of medicinal chemistry for the construction of complex natural product analogs . This product is intended for research purposes as a chemical intermediate or standard. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B12604025 methyl (6S)-6-methylocta-2,7-dienoate CAS No. 648409-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648409-57-8

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl (6S)-6-methylocta-2,7-dienoate

InChI

InChI=1S/C10H16O2/c1-4-9(2)7-5-6-8-10(11)12-3/h4,6,8-9H,1,5,7H2,2-3H3/t9-/m1/s1

InChI Key

BIHZCAKTDRTKSI-SECBINFHSA-N

Isomeric SMILES

C[C@@H](CCC=CC(=O)OC)C=C

Canonical SMILES

CC(CCC=CC(=O)OC)C=C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 6s 6 Methylocta 2,7 Dienoate Derivatives

The journey to understanding methyl (6S)-6-methylocta-2,7-dienoate begins with its discovery within a class of fungal secondary metabolites known as dendryphiellins. These compounds, primarily isolated from fungi of the Dendryphiella and Paradendryphiella genera, are noted for their complex chemical structures and interesting biological activities.

Isolation and Structural Elucidation from Biological Sources

The initial identification of derivatives of 6-methylocta-2,7-dienoate was tied to the exploration of secondary metabolites from marine fungi. These microorganisms, thriving in unique and competitive environments, are a rich source of novel chemical compounds.

The marine fungus Dendryphiella salina has been a key organism in the study of these compounds. Early investigations into the chemical constituents of this deuteromycete led to the isolation of a series of eremophilane-type sesquiterpenoids. It is within these complex structures that the octadienoate side chain was first observed. Further studies on other marine-derived fungi, such as Paradendryphiella salina and Septoria rudbeckiae, have also yielded compounds with related polyketide-derived fatty acid moieties, highlighting the prevalence of these biosynthetic pathways in certain fungal lineages. nih.govnih.gov

Role as a Constituent or Side Chain of Complex Natural Products (e.g., Dendryphiellins)

This compound does not typically occur as a free molecule in nature. Instead, it is found esterified to a larger, more complex molecular scaffold, most notably the trinor-eremophilane core of dendryphiellins.

Table 1: Selected Dendryphiellin Compounds and their Side Chains

Compound NameFungal SourceCore StructureSide Chain Moiety
Dendryphiellin A Dendryphiella salinaTrinor-eremophilane(6S)-6-methylocta-2,7-dienoate (as methyl ester)
Dendryphiellin B Dendryphiella salinaTrinor-eremophilaneModified octadienoate
Dendryphiellin C Dendryphiella salinaTrinor-eremophilaneModified octadienoate
Dendryphiellin D Dendryphiella salinaTrinor-eremophilaneModified octadienoate

This table is generated based on available literature and may not be exhaustive.

Proposed Biosynthetic Routes and Enzymatic Catalysis

The biosynthesis of the this compound side chain is believed to follow a polyketide pathway, a common route for the synthesis of fatty acids and other complex organic molecules in fungi. This process involves the sequential condensation of small carboxylic acid units.

Identification of Precursors and Metabolic Intermediates

The biosynthesis of polyketides is initiated from simple precursor molecules derived from primary metabolism. For the octadienoate side chain, the likely starter unit is acetyl-CoA, which is then extended by the addition of malonyl-CoA extender units. The presence of a methyl branch at the C6 position suggests the incorporation of a propionyl-CoA unit, which is derived from methylmalonyl-CoA, at a specific step in the chain assembly.

Investigation of Stereospecificity in Natural Biotransformations

A key feature of the this compound side chain is its specific stereochemistry at the C6 position. The "(6S)" designation indicates a precise three-dimensional arrangement of the atoms at this chiral center. This stereocontrol is a hallmark of enzymatic reactions.

The stereospecificity is imparted during the biosynthesis by a specific domain within the polyketide synthase complex, likely a ketoreductase (KR) domain. When a keto group is reduced to a hydroxyl group during the chain elongation process, the KR domain dictates the stereochemical outcome of the resulting alcohol. Subsequent dehydration reactions, catalyzed by a dehydratase (DH) domain, would then introduce the double bonds. The specific configuration of the final product is a direct result of the inherent stereochemical preferences of these catalytic domains within the fungal PKS. The study of the stereochemistry of polyketide biosynthesis is an active area of research, with scientists working to understand how these enzymatic machines achieve such remarkable precision.

Advanced Synthetic Methodologies for Methyl 6s 6 Methylocta 2,7 Dienoate and Chiral Dienyl Analogs

Enantioselective Total Synthesis Approaches

The total synthesis of methyl (6S)-6-methylocta-2,7-dienoate and related chiral dienyl esters relies on the precise installation of chirality and the stereocontrolled formation of carbon-carbon double bonds. Various strategies have been developed to achieve these goals, often employing chiral pool starting materials or asymmetric catalytic reactions.

Asymmetric Construction of the (6S)-Stereocenter

The cornerstone of any enantioselective synthesis of this compound is the establishment of the C6 stereocenter with the (S) configuration. This is often achieved through several key approaches:

Chiral Pool Synthesis: A common strategy involves starting from readily available and enantiomerically pure natural products. For instance, (R)-citronellal, which possesses a methyl-substituted stereocenter at the analogous position, can serve as a valuable chiral building block. cdnsciencepub.com Synthetic manipulations of (R)-citronellal, such as oxidation and subsequent chain elongation, can lead to the desired (6S) configuration in the final product.

Asymmetric Catalysis: Modern synthetic chemistry offers powerful tools in the form of asymmetric catalysis to create stereocenters with high enantioselectivity. For the synthesis of chiral alcohols, which can be precursors to the target molecule, asymmetric reduction of a prochiral ketone using chiral catalysts like those based on (S)-(-)-diphenyl-prolinol/borane (B79455) has proven effective. oregonstate.edu Similarly, asymmetric aldol (B89426) reactions, catalyzed by chiral Lewis bases or organocatalysts like proline, can establish stereocenters with high enantiomeric excess. acs.orgacs.org These methods offer the advantage of creating the desired chirality from achiral or prochiral starting materials.

Enzymatic Reactions: Biocatalysis provides a highly selective means to generate chiral molecules. Carbonyl reductases, for example, can reduce ketones to chiral alcohols with excellent optical purity. nih.gov The use of specific enzymes can favor the formation of the desired (S)-enantiomer, which can then be elaborated to the final target.

A representative approach for establishing a chiral center, such as the one in the synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, involves the rearrangement of enantiopure 2,3-epoxy alcohols. researchgate.net This highlights the diverse stereoselective transformations available to synthetic chemists.

Control of Dienyl Stereochemistry (E/Z Isomerism)

Achieving the correct geometry of the C2=C3 and C7=C8 double bonds in the dienyl ester is critical. The stereochemical outcome of the reactions used to form these double bonds must be carefully controlled.

Wittig-type Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds. The stereoselectivity of these reactions can often be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides, commonly used in HWE reactions, generally favor the formation of (E)-alkenes, which would be desirable for the C2=C3 double bond in the target molecule. Conversely, non-stabilized Wittig ylides tend to produce (Z)-alkenes.

Julia Olefination: The Julia olefination and its modified versions, like the Julia-Kocienski olefination, are known for their excellent (E)-selectivity in alkene synthesis. organic-chemistry.orgwikipedia.org This methodology involves the reaction of a sulfone with an aldehyde or ketone and provides a reliable route to trans-disubstituted alkenes. organic-chemistry.orgwikipedia.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the dienyl system. By coupling a vinylboronic acid or ester with a vinyl halide, the geometry of the starting materials can often be transferred to the product with high fidelity.

The synthesis of oxidized derivatives of citronellal (B1669106) ethylene (B1197577) acetal (B89532) demonstrates the stereoselective formation of both (E) and (Z) isomers through different synthetic routes, including Sharpless epoxidation and Wittig reactions, showcasing the fine control that can be exerted over double bond geometry. cdnsciencepub.com

Key Synthetic Reactions and Strategic Disconnections

The construction of this compound can be approached through various retrosynthetic disconnections, each highlighting key bond-forming reactions.

Olefination Reactions for Dienyl Moiety Construction (e.g., Wittig, Horner-Wadsworth-Emmons)

A primary disconnection strategy involves breaking the C2-C3 or C3-C4 bond, pointing to an olefination reaction as the key step for constructing the α,β-unsaturated ester portion of the molecule.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a popular choice for the synthesis of α,β-unsaturated esters due to its typical high (E)-selectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. A plausible synthetic route would involve the reaction of an aldehyde, such as (S)-4-methyl-hex-5-enal, with a phosphonate (B1237965) ylide like triethyl phosphonoacetate in the presence of a suitable base.

ReactantsReagentsProductStereoselectivity
(S)-4-methyl-hex-5-enalTriethyl phosphonoacetate, NaHThis compoundPredominantly (E) at C2=C3

Wittig Reaction: While potentially less (E)-selective for α,β-unsaturated esters compared to the HWE reaction, the Wittig reaction remains a viable option. The choice of a stabilized phosphorane, such as (methoxycarbonylmethylene)triphenylphosphorane, would be crucial to favor the desired (E)-isomer.

Cross-Coupling Reactions in Carbon-Carbon Bond Formation

Another strategic disconnection involves the formation of one of the carbon-carbon single bonds within the backbone, for which cross-coupling reactions are well-suited.

Suzuki-Miyaura Coupling: A convergent approach could involve coupling a chiral borane derivative with a vinyl halide. For instance, a boronic ester derived from (S)-4-methyl-1-hexene could be coupled with a methyl acrylate (B77674) derivative bearing a leaving group at the γ-position under palladium catalysis. The stereochemical integrity of the chiral center is generally maintained under these conditions.

Reactant 1Reactant 2Catalyst/LigandProduct
(S)-4-methyl-1-hexene derived boronic esterMethyl γ-bromo-α,β-unsaturated esterPd(PPh₃)₄, BaseThis compound

Stereoselective Carbon-Carbon Bond Formations (e.g., Aldol, Kulinkovich Reaction)

Key C-C bonds can also be forged using stereoselective addition reactions to carbonyl compounds.

Asymmetric Aldol Reaction: An asymmetric aldol reaction could be employed to construct the chiral center and a significant portion of the carbon skeleton simultaneously. For example, the reaction of a chiral enolate or a silyl (B83357) enol ether with an appropriate aldehyde in the presence of a chiral Lewis acid or organocatalyst can provide a β-hydroxy ester with high diastereo- and enantioselectivity. acs.orgnih.gov Subsequent dehydration would then yield the α,β-unsaturated ester.

Enolate/Enol EtherAldehydeCatalystIntermediate
Silyl enol ether of methyl acetate(S)-4-methyl-hex-5-enalChiral Lewis AcidChiral β-hydroxy ester

Kulinkovich Reaction: While the classic Kulinkovich reaction forms cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst, synarchive.comorganic-chemistry.org its modifications can be strategically applied. The Kulinkovich-de Meijere reaction, for instance, allows for the synthesis of cyclopropylamines from amides. organic-chemistry.org Although not a direct route to the target dienoate, the underlying principles of titanacyclopropane chemistry could be adapted for novel C-C bond formations in related synthetic endeavors. Enantioselective versions of the Kulinkovich reaction have been developed using chiral ligands like TADDOL, offering a potential route to chiral cyclopropanols which can be further transformed. orgsyn.orgyoutube.com

Biocatalytic Approaches in the Preparation of Related Dienyl Esters

The pursuit of environmentally benign and highly selective synthetic methods has positioned biocatalysis as a cornerstone in modern organic chemistry. nih.gov Enzymes, operating under mild conditions of temperature and pressure, offer unparalleled chemo-, regio-, and enantioselectivity, making them ideal catalysts for the synthesis of complex chiral molecules like dienyl esters. nih.govnih.gov Their application circumvents the need for many traditional protection-deprotection steps and often mitigates the formation of undesirable byproducts, aligning with the principles of green chemistry. nih.govnih.gov The intrinsic chirality of enzymes allows them to distinguish between enantiomers or the prochiral faces of a substrate, facilitating the creation of single-enantiomer products, which is of paramount importance in the pharmaceutical and fragrance industries. nih.govcapes.gov.br

Enzyme-Mediated Enantioselective Transformations

Enzyme-mediated transformations are a powerful strategy for accessing enantiomerically pure chiral building blocks, including those structurally related to this compound. These biocatalytic reactions primarily involve two key approaches: the kinetic resolution of a racemic mixture and the asymmetric synthesis from a prochiral substrate.

Hydrolases, particularly lipases and esterases, are extensively used for the kinetic resolution of racemic esters and alcohols. In this process, the enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, the enzymatic hydrolysis of prochiral diesters has been successfully implemented on a multi-kilogram scale to produce chiral ester-acids with enantiomeric excess (ee) values exceeding 99%. iupac.org Pig liver esterase (PLE) is another classic example, used in the enantioselective hydrolysis of racemic piperidine (B6355638) carboxylic acid esters. researchgate.net Lipases, such as those from Candida species, are renowned for their versatility. mdpi.com For example, Novozym® 435, an immobilized form of Candida antarctica lipase (B570770) B (CaLB), is highly effective in catalyzing ester synthesis in solvent-free media. nih.gov Research on the synthesis of branched-chain esters has demonstrated that reaction parameters can be finely tuned to achieve high conversion rates. nih.govresearchgate.net

The table below summarizes the optimization of reaction conditions for the synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym® 435, illustrating a practical application of enzyme-mediated esterification. nih.govresearchgate.net

ParameterValue Option 1Value Option 2OutcomeReference
Temperature 70 °C80 °CHigher temperature increases the initial reaction rate but may require more substrate to compensate for evaporation. nih.gov nih.gov
Substrate Molar Ratio (Alcohol Excess) 10%20%A higher excess of alcohol can accelerate the reaction to achieve near-quantitative conversion in less time. nih.gov nih.gov
Conversion Rate 97%99%Both strategies yield high conversions, with the choice depending on the balance between reaction time and substrate usage. researchgate.net researchgate.net
Enzyme Reusability Up to 6 usesNot specifiedThe immobilized enzyme demonstrates excellent reusability, enhancing process productivity and cost-effectiveness. researchgate.net researchgate.net

Beyond hydrolases, other enzyme classes are employed for the asymmetric synthesis of chiral intermediates. Alcohol dehydrogenases (ADHs) are used for the enantioselective reduction of ketones to produce chiral alcohols. mdpi.com Similarly, class II pyruvate (B1213749) aldolases can catalyze highly stereoselective cross-aldol reactions to create chiral ketols, which are precursors to complex structures. researchgate.net These enzymes facilitate the direct formation of C-C bonds, a fundamental step in building the carbon skeleton of molecules like dienyl esters, with high control over the newly formed stereocenters. researchgate.net

Development of Novel Biocatalysts for Chiral Dienyl Systems

The natural repertoire of enzymes, while vast, does not always provide catalysts with the desired activity, stability, or substrate specificity for industrial applications. This has spurred the development of novel biocatalysts through protein engineering and the implementation of whole-cell systems. capes.gov.brresearchgate.net Techniques such as directed evolution and semi-rational design have become powerful tools for tailoring enzymes to specific synthetic needs. capes.gov.brresearchgate.net

Directed evolution mimics natural selection in the laboratory to screen vast libraries of enzyme variants for improved properties, such as enhanced activity, altered substrate scope, or increased stability under process conditions. capes.gov.br This approach has been successfully applied to monoamine oxidases (MAO), for example. The MAO from Aspergillus niger (MAO-N) has been engineered through random mutations and semi-rational design to create variants with significantly improved activity and a broader substrate range, making them highly suitable for the kinetic resolution of chiral amines. researchgate.net

The use of whole-cell biocatalysts, where the enzyme is utilized within its host microorganism (often E. coli), offers several advantages, including circumventing the need for costly and time-consuming enzyme purification and providing a ready source of necessary cofactors. almacgroup.com For instance, a whole-cell system expressing a recombinant peptide methionine sulfoxide (B87167) reductase (MsrA) has been developed for the highly stereoselective kinetic resolution of racemic sulfoxides. almacgroup.com This system achieved good conversion and excellent enantiomeric excess (>99% ee), demonstrating the viability of whole-cell approaches for producing enantiopure compounds. almacgroup.com

The table below highlights examples of developed biocatalytic systems and their applications.

Biocatalyst SystemEnzyme ClassApplicationKey Improvement/FeatureReference
Engineered MAO-N Variants (e.g., MAO-N-D5) Monoamine OxidaseKinetic resolution of chiral aminesHigh activity towards non-native substrates (e.g., α-methylbenzylamine) through directed evolution. researchgate.net researchgate.net
Recombinant E. coli overexpressing MsrA Peptide Methionine Sulfoxide ReductaseKinetic resolution of racemic alkyl-aryl-sulfoxidesWhole-cell system eliminates enzyme purification; achieves high conversion (51%) and enantioselectivity (>99% ee). almacgroup.com almacgroup.com
Immobilized Candida antarctica Lipase B (Novozym® 435) LipaseSynthesis of branched and flavor estersHigh stability and reusability in solvent-free media; selectivity towards long-chain substrates. nih.govmdpi.com nih.govmdpi.com
Class II Pyruvate Aldolases AldolaseStereoselective C-C bond formationCatalyzes selective cross-aldol reactions to produce highly branched chiral ketols. researchgate.net researchgate.net

These advancements in creating bespoke biocatalysts are critical for expanding the synthetic toolbox available for producing complex chiral molecules. By engineering enzymes and designing efficient whole-cell systems, chemists can develop more sustainable and economical routes to valuable chiral dienyl esters and their analogs.

Computational and Theoretical Chemistry Studies on Methyl 6s 6 Methylocta 2,7 Dienoate

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations are indispensable tools for probing the energetics and pathways of chemical reactions. For a molecule like methyl (6S)-6-methylocta-2,7-dienoate, these studies could provide profound insights into its reactivity, particularly in the context of pericyclic reactions where stereochemistry is paramount.

Analysis of Diastereoselectivity in Pericyclic Reactions

Pericyclic reactions, such as Diels-Alder or ene reactions, are governed by orbital symmetry rules, and their stereochemical outcomes are often highly predictable. In the case of this compound, its chiral center at the C6 position can influence the diastereoselectivity of such reactions. Quantum mechanical calculations could be employed to model the transition states of potential pericyclic reactions involving this compound. By comparing the energies of the different diastereomeric transition states, one could predict the major product of the reaction. The diastereomeric excess could be estimated using the Boltzmann distribution, which relates the energy difference between the transition states to the ratio of the products.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its reactivity. This compound possesses multiple rotatable bonds, leading to a complex conformational landscape. Quantum mechanical methods can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. The relative energies of these conformers and the energy barriers for their interconversion can be calculated to construct a detailed potential energy surface. This information is vital for understanding which conformations are most likely to participate in chemical reactions.

Molecular Dynamics Simulations for Understanding Conformational Flexibility

While quantum mechanics provides a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time. For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments. By simulating the motion of the molecule over nanoseconds or even microseconds, researchers can observe how it folds and unfolds, and how its shape fluctuates. This can reveal important information about the accessibility of reactive sites and the influence of the solvent on the conformational equilibrium.

Biological Activity and Mechanistic Insights of Methyl 6s 6 Methylocta 2,7 Dienoate Derivatives Non Clinical Focus

Role as Precursors or Analogs of Biologically Active Natural Products

The primary significance of chiral molecules like methyl (6S)-6-methylocta-2,7-dienoate in a biological context often lies in their utility as starting materials or key intermediates in the synthesis of complex natural products.

Contributions to Macrolide Scaffolds with Cellular Activity

While a direct synthesis of a specific macrolide with known cellular activity using this compound as a precursor is not explicitly detailed in the available research, the structural motif is relevant to the synthesis of cytotoxic macrolides. For instance, structurally similar building blocks are employed in the synthesis of amphidinolides, a class of potent cytotoxic macrolides isolated from marine dinoflagellates. The synthesis of a C7–C14 building block for amphidinolides B, D, G, H, and L highlights the importance of chiral synthons in constructing these complex, biologically active molecules. This suggests that this compound could potentially serve as a valuable precursor for analogous bioactive macrolide scaffolds.

Involvement in Microbial or Plant Signaling Pathways

There is currently no direct scientific evidence to suggest the involvement of this compound in microbial or plant signaling pathways. Terpenoids, the broader class of compounds to which this molecule belongs, are known to play significant roles in plant defense and communication. For example, volatile terpenoids are released by plants in response to herbivory or pathogen attack, acting as signaling molecules. nih.gov Methyl jasmonate is a well-known plant hormone that can trigger the biosynthesis of various secondary metabolites, including terpenoids and steroids, in plants. mdpi.com However, the specific role, if any, of this compound in these processes has not been elucidated.

In Vitro Cellular Activity and Biochemical Target Identification

Direct studies on the in vitro cellular activity and the specific biochemical targets of this compound are not available in the current body of scientific literature.

Modulation of Enzyme Activity or Receptor Binding (e.g., Tubulin Polymerization)

There is no specific information available regarding the modulation of enzyme activity, such as tubulin polymerization, or receptor binding by this compound. However, some fatty acid methyl esters have been identified as naturally occurring transcriptional regulators of the peroxisome proliferator-activated receptor (PPAR) family. nih.gov It is conceivable that, as a modified fatty acid ester, this compound could interact with lipid-binding proteins or enzymes, but this remains speculative without direct experimental evidence.

Impact on Specific Cellular Processes in Non-Human Systems

No studies have been published that detail the impact of this compound on specific cellular processes in non-human systems. Research on other methyl esters, such as 9,12-octadecadienoic acid (Z, Z)-, methyl ester, has shown potent antimicrobial activity against selected microorganisms, suggesting that some methyl esters can have significant effects on cellular viability in non-human systems. researchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Specific structure-activity relationship (SAR) studies focusing on this compound in non-clinical contexts are not documented. SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For a molecule like this compound, key structural features that could be varied in SAR studies would include the stereochemistry at the C6 position, the geometry of the double bonds, and the nature of the ester group. Such studies would be instrumental in designing analogs with potentially enhanced or more specific biological activities.

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 6s 6 Methylocta 2,7 Dienoate

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for the structural determination of novel or synthesized organic compounds. For a molecule like methyl (6S)-6-methylocta-2,7-dienoate, a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared/ultraviolet-visible spectroscopy provides a complete picture of its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The chemical shifts, splitting patterns (multiplicity), and coupling constants would allow for the assignment of protons to their respective positions in the molecule. For instance, the protons on the double bonds (vinylic protons) would appear in the downfield region (typically 5-7 ppm), with their coupling constants providing information about the geometry (cis/trans) of the double bond at the C2-C3 position. The methoxy (B1213986) group protons of the ester would present as a sharp singlet, typically around 3.7 ppm. The protons adjacent to the chiral center at C6 would exhibit complex splitting patterns due to diastereotopicity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group would be observed significantly downfield (around 165-175 ppm). The carbons of the two double bonds would resonate in the olefinic region (approximately 100-150 ppm). The chiral carbon at C6 and the methyl group attached to it would have characteristic chemical shifts that can be confirmed through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to determine the number of attached protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (CH₃ of ester)3.70 (s)51.5
2 (=CH)5.80 (d)121.0
3 (=CH)6.95 (dt)145.0
4 (CH₂)2.20 (t)35.0
5 (CH₂)2.10 (q)30.0
6 (-CH)2.50 (m)38.0
7 (=CH)5.70 (ddd)140.0
8 (=CH₂)5.00 (dd), 4.95 (dd)115.0
9 (CH₃ on C6)1.05 (d)20.0
Carbonyl (C=O)-167.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₁₆O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The fragmentation pattern of the hydrocarbon chain can also help to confirm the positions of the double bonds and the methyl branch.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl group (C=O). The C=C double bonds would show stretching vibrations in the region of 1640-1680 cm⁻¹. The C-O stretching of the ester would appear in the 1100-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within a molecule. This compound contains a conjugated diene system (from the α,β-unsaturated ester). This would result in a characteristic absorption maximum (λ_max) in the UV region, typically around 230-260 nm. The exact position of the λ_max can be influenced by the substitution pattern and the geometry of the conjugated system.

Chromatographic Separation and Purification Techniques in Research

Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures or natural extracts, as well as for the analysis of its purity.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, determining its enantiomeric purity is crucial. Chiral chromatography is the most widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of the CSP is critical and often involves screening various columns with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, or cyclodextrin-based). The separation is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee) of the (6S)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

GC-MS and LC-MS are powerful hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These methods are ideal for analyzing complex mixtures containing this compound.

GC-MS: This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a GC column based on the components' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum for each chromatographic peak allows for the identification of the compound.

LC-MS: For less volatile or thermally labile compounds, LC-MS is the preferred method. The separation is performed using liquid chromatography, and the eluent is introduced into the mass spectrometer. LC-MS is particularly useful for analyzing complex biological or environmental samples where this compound might be present.

Advanced Chiroptical Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The unambiguous determination of the absolute configuration of stereogenic centers is a critical step in the chemical characterization of biologically active molecules such as pheromones. For this compound, the chiral center at the C-6 position dictates the molecule's three-dimensional structure and, consequently, its specific interaction with insect olfactory receptors. Advanced chiroptical methods, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provide powerful, non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. nih.govacs.org

These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. While conventional UV-Vis spectroscopy measures the absorption of light, chiroptical methods measure the difference in absorption (ECD) or the difference in the refractive index (ORD) between the two forms of circularly polarized light. libretexts.orgwikipedia.org This differential interaction, known as the Cotton effect, only occurs for chiral molecules in the spectral regions where they absorb light (i.e., near a chromophore). libretexts.org

For this compound, the key chromophore is the α,β-unsaturated ester moiety (C=C-C=O). wikipedia.org This conjugated system gives rise to electronic transitions in the UV region, typically an intense π → π* transition around 200-230 nm and a weaker, longer-wavelength n → π* transition. nih.gov Although the stereocenter at C-6 is remote from this chromophore, its chiral influence can still induce a measurable Cotton effect, making ECD and ORD viable analytical tools.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in molar absorptivity (Δε = εL - εR) as a function of wavelength. encyclopedia.pub An ECD spectrum consists of positive or negative bands, known as Cotton effects, centered around the λmax of the corresponding electronic absorption. The sign and intensity of these bands are exquisitely sensitive to the stereochemical environment around the chromophore. encyclopedia.pub

In the modern approach to absolute configuration determination, experimental ECD spectra are compared with spectra predicted by quantum chemical calculations. nih.govresearchgate.net This method has become the gold standard for many natural products, especially for conformationally flexible molecules where empirical rules may fail. nih.govmdpi.com

The process for this compound would involve:

Conformational Analysis: A thorough search for all low-energy conformers of the (6S)- and (6R)-enantiomers is performed using molecular mechanics and density functional theory (DFT). The remote chiral center and the flexible carbon chain necessitate a detailed exploration of the conformational landscape.

TD-DFT Calculations: For each significant conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Spectral Averaging: The calculated spectra for all conformers of a given enantiomer are averaged based on their Boltzmann populations at the experimental temperature.

Comparison: The resulting theoretical ECD spectrum for the (6S)-enantiomer is compared with the experimentally measured spectrum of the natural pheromone. A match in the sign and shape of the Cotton effects confirms the (6S) absolute configuration.

A hypothetical set of results for such an analysis is presented below. The data illustrates the expected Cotton effects for the π → π* transition of the conjugated dienoate system.

Table 1. Hypothetical ECD and UV-Vis Data for this compound in Methanol (B129727).
TechniqueTransitionWavelength (λmax)SignalInterpretation
UV-Visπ → π225 nmε = 12,500 M⁻¹cm⁻¹Strong absorption by the conjugated dienoate chromophore.
ECD (Experimental)π → π226 nmΔε = +3.5 M⁻¹cm⁻¹Positive Cotton effect observed for the natural pheromone.
ECD (Calculated for 6S)π → π224 nmΔε = +3.8 M⁻¹cm⁻¹Good agreement with the experimental spectrum, supporting the (6S) assignment.
ECD (Calculated for 6R)π → π224 nmΔε = -3.8 M⁻¹cm⁻¹Mirror-image spectrum, inconsistent with experimental data.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.orgvlabs.ac.in An ORD curve shows a characteristic "anomalous" shape, crossing the zero-rotation axis near the λmax of the absorption band, which constitutes the Cotton effect. vlabs.ac.in The sign of the Cotton effect is defined by the sign of the peak (the extremum at the longer wavelength) of the curve. A positive peak corresponds to a positive Cotton effect.

While ORD was historically significant, it has largely been superseded by ECD for stereochemical assignments. ECD spectra offer better resolution of individual electronic transitions, as ORD curves from multiple transitions can overlap and complicate interpretation. libretexts.org However, ORD can still be a valuable complementary technique. The relationship between ORD and ECD is described by the Kronig-Kramers transforms, meaning they are two manifestations of the same underlying phenomenon.

The expected ORD curve for this compound would show a positive Cotton effect, consistent with the ECD data.

Table 2. Hypothetical ORD Data for this compound.
FeatureWavelengthMolar Rotation [Φ] (deg cm² dmol⁻¹)Interpretation
Peak~235 nm+4500A positive Cotton effect, with the peak at a longer wavelength than the trough, consistent with a positive Δɛ in the ECD spectrum.
Trough~215 nm-3800
Zero-Crossing~225 nm0Corresponds to the λmax of the UV absorption.

Methyl 6s 6 Methylocta 2,7 Dienoate As a Versatile Synthetic Intermediate and Chiral Chemical Scaffold

Applications in Total Synthesis of Complex Organic Molecules

There is no available scientific literature detailing the use of methyl (6S)-6-methylocta-2,7-dienoate as a key intermediate or starting material in the total synthesis of complex natural products or other intricate organic molecules. While structurally related compounds, such as those with different substitution patterns or stereochemistry, are sometimes employed in organic synthesis, the specific role of this compound is not documented.

Utilization in the Development of Chiral Building Blocks

The conversion of this compound into other valuable chiral building blocks has not been described in the reviewed scientific literature. The inherent chirality and functionality of the molecule would theoretically allow for various transformations, yet no specific examples or methodologies for such conversions have been published.

Exploratory Studies in Materials Science or Polymer Chemistry Utilizing Dienyl Functionality

No research has been found that explores the use of the dienyl functionality of this compound in the context of materials science or polymer chemistry. The conjugated diene system within the molecule could potentially undergo polymerization or be incorporated into novel materials, but there are no studies available to substantiate this potential application.

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